methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
Description
The compound methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a benzoate ester derivative featuring a pyrazolo[4,3-d]pyrimidine-dione core. Key structural attributes include:
- Pyrazolo[4,3-d]pyrimidine-dione backbone: A bicyclic system with keto groups at positions 5 and 6.
- Substituents: A benzyl group at position 6, ethyl at position 1, and methyl at position 3.
- Acetamido linker: Connects the pyrazolopyrimidine core to the para-substituted methyl benzoate moiety.
- Molecular formula: C₂₆H₃₁N₅O₅ (calculated molecular weight: 493.56 g/mol).
Properties
IUPAC Name |
methyl 4-[[2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5/c1-4-30-22-21(16(2)27-30)28(25(34)29(23(22)32)14-17-8-6-5-7-9-17)15-20(31)26-19-12-10-18(11-13-19)24(33)35-3/h5-13H,4,14-15H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBMHLACCCDRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:
- Inhibition of Cancer Cell Proliferation : Research has shown that compounds with similar structures exhibit significant inhibition of various cancer cell lines. For example, one study reported that a derivative with a pyrazolo[3,4-d]pyrimidine scaffold demonstrated an IC50 value of 1.74 µM against MCF-7 breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative | MCF-7 | 1.74 |
| Another derivative | HepG2 | 0.25 |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-d]pyrimidines are also noteworthy. A study reported that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria:
- Activity Against Bacteria : Compounds were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | S. aureus | Effective |
| Pyrazolo[3,4-d]pyrimidine | E. coli | Effective |
Case Study 1: Antitumor Potential
In a study focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, researchers found that compounds structurally related to methyl 4-(2-(6-benzyl... exhibited significant cytotoxicity in vitro against multiple cancer cell lines. The study concluded that modifications to the pyrazolo[4,3-d]pyrimidine core could enhance antitumor activity .
Case Study 2: Antitubercular Activity
Another investigation into the biological activities of related compounds revealed their potential as antitubercular agents. Several derivatives demonstrated IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis . This suggests that methyl 4-(2-(6-benzyl...) may also possess similar activities worthy of further exploration.
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo-Pyrimidine Family
Compound 2–10 ()
- Core : Pyrazolo[3,4-d]pyrimidin-4-one (isomeric to the target compound’s pyrazolo[4,3-d] system).
- Substituents : Substituted phenyl groups at position 1 and thioether-linked phenacyl groups at position 6.
- Synthesis: Reacted with phenacyl chloride under reflux in ethanol .
- Key differences : The thioether linkage and phenyl substitution contrast with the target’s benzyl group and acetamido linker. These modifications likely alter solubility and electronic properties.
1,3-Dimethyl-pyrazolo Derivatives ()
- Core : Pyrazolo[3,4-b]pyrazin-5(4H)-one.
- Substituents: Methyl groups at positions 1 and 3, with amino acid-derived side chains.
- Synthesis : Reductive lactamization of nitro pyrazole intermediates .
- Key differences: The absence of a benzoate ester and the presence of a pyrazinone ring reduce structural complexity compared to the target compound.
Benzoate Esters with Heterocyclic Moieties
I-6230 and I-6232 ()
- Core : Ethyl benzoate with pyridazine (I-6230) or methylpyridazine (I-6232) substituents.
- Linker: Phenethylamino group.
- Molecular weights : ~362–376 g/mol (lower than the target’s 493 g/mol).
- Key differences : The pyridazine ring and ethyl ester contrast with the target’s pyrazolopyrimidine core and methyl ester. Pyridazine’s electron-deficient nature may enhance binding to polar targets .
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate ()
- Core: Thieno[2,3-d]pyrimidine.
- Substituents : Methyl and phenyl groups.
- Molecular weight : 377.0 g/mol .
Substituent and Linker Variations
Q & A
Q. How can synergistic effects with co-administered compounds be systematically evaluated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
